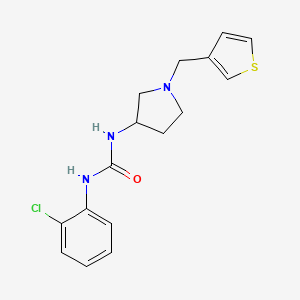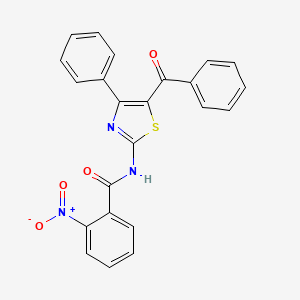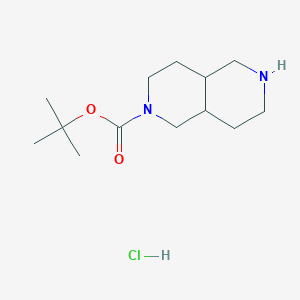![molecular formula C24H24N2O4S B2696464 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 922094-70-0](/img/structure/B2696464.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide” is a synthetic compound . It belongs to the dibenzo[b,f][1,4]oxazepine class of chemicals. This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .
Molecular Structure Analysis
The molecular formula of this compound is C21H16F2N2O4S . It has an average mass of 430.424 Da and a mono-isotopic mass of 430.079895 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 360.43 . It has a logP value of 3.211, a logD value of 3.1917, and a logSw value of -3.7776 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has explored the synthesis of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. The unprotected primary sulfonamide group enables the [1,4]oxazepine ring construction and acts as an enzyme prosthetic zinc-binding group when these sulfonamides serve as carbonic anhydrase inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018). Additionally, the synthesis of novel triazepines, pyrimidines, and azoles using N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide as a building block demonstrates the compound's utility in creating new chemical entities with potential antimicrobial activity (Khodairy, Ali, & El-wassimy, 2016).
Pharmacological Interest
The compound and its derivatives have been identified as possessing a range of pharmacological activities, making them of growing interest for pharmaceutical applications. Specifically, dibenzo[b,f][1,4]oxazepine (DBO) derivatives are noted for their pharmacological potential, with recent synthetic protocols aiming to construct DBO and its derivatives for medical research purposes (Zaware & Ohlmeyer, 2015).
Antimicrobial and Anticancer Activity
Studies on the compound's derivatives have shown promising results in terms of antimicrobial and anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes were evaluated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity, indicating that the N-sulfonamide derivative plays a crucial role in these biological interactions (González-Álvarez et al., 2013). Similarly, new Schiff bases of Sulfa drugs and their metal complexes have been synthesized and shown to possess antimicrobial activities and inhibit carbonic anhydrase enzymes, which could have implications for treating various diseases (Alyar et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-14-6-8-22-20(10-14)26(5)24(27)19-13-18(7-9-21(19)30-22)25-31(28,29)23-12-16(3)15(2)11-17(23)4/h6-13,25H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWOBTAUTLOLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)
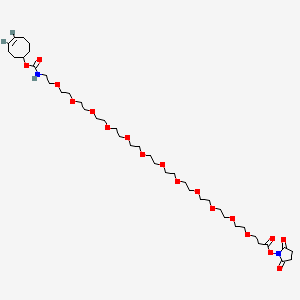
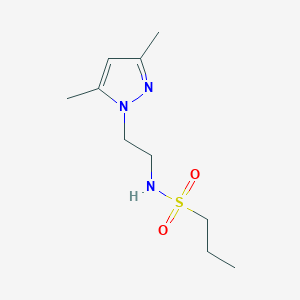
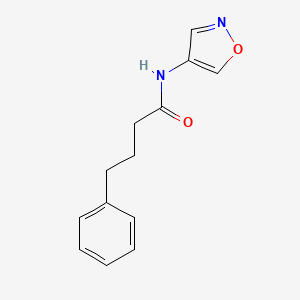
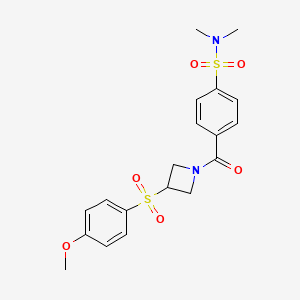
![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)
![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)
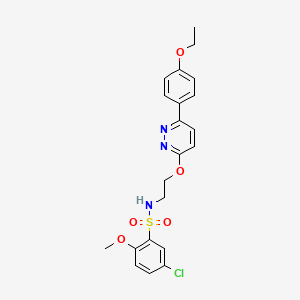
![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)
